Cas no 2228293-87-4 (2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine)

2-Chloro-5-(2,2-difluoro-1-aminoethyl)-6-(propan-2-yloxy)pyridine is a specialized pyridine derivative featuring a difluoroethylamine substituent, which enhances its utility in pharmaceutical and agrochemical applications. The presence of the chloro and isopropoxy groups at the 2- and 6-positions, respectively, contributes to its structural versatility, enabling further functionalization. The difluoroethylamine moiety offers improved metabolic stability and binding affinity in bioactive molecules. This compound serves as a valuable intermediate in the synthesis of fluorinated heterocycles, particularly in the development of enzyme inhibitors and receptor modulators. Its well-defined reactivity profile and stability under standard conditions make it suitable for precision chemical transformations.
2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine structure
2228293-87-4 structure
商品名:2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine
CAS番号:2228293-87-4
MF:C10H13ClF2N2O
メガワット:250.672828435898
CID:6339973
PubChem ID:165853186

2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine
    • EN300-1961357
    • 2228293-87-4
    • 2-[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroethan-1-amine
    • インチ: 1S/C10H13ClF2N2O/c1-6(2)16-9-8(11)3-7(4-15-9)10(12,13)5-14/h3-4,6H,5,14H2,1-2H3
    • InChIKey: HLIRLWIZWGGHBL-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=NC=C(C=1)C(CN)(F)F)OC(C)C

計算された属性

  • せいみつぶんしりょう: 250.0684471g/mol
  • どういたいしつりょう: 250.0684471g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 48.1Ų

2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1961357-2.5g
2-[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroethan-1-amine
2228293-87-4
2.5g
$3389.0 2023-09-17
Enamine
EN300-1961357-1g
2-[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroethan-1-amine
2228293-87-4
1g
$1729.0 2023-09-17
Enamine
EN300-1961357-0.05g
2-[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroethan-1-amine
2228293-87-4
0.05g
$1452.0 2023-09-17
Enamine
EN300-1961357-0.1g
2-[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroethan-1-amine
2228293-87-4
0.1g
$1521.0 2023-09-17
Enamine
EN300-1961357-1.0g
2-[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroethan-1-amine
2228293-87-4
1g
$1729.0 2023-05-27
Enamine
EN300-1961357-10.0g
2-[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroethan-1-amine
2228293-87-4
10g
$7435.0 2023-05-27
Enamine
EN300-1961357-5g
2-[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroethan-1-amine
2228293-87-4
5g
$5014.0 2023-09-17
Enamine
EN300-1961357-0.25g
2-[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroethan-1-amine
2228293-87-4
0.25g
$1591.0 2023-09-17
Enamine
EN300-1961357-0.5g
2-[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroethan-1-amine
2228293-87-4
0.5g
$1660.0 2023-09-17
Enamine
EN300-1961357-5.0g
2-[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]-2,2-difluoroethan-1-amine
2228293-87-4
5g
$5014.0 2023-05-27

2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine 関連文献

2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amineに関する追加情報

Introduction to 2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine (CAS No. 2228293-87-4)

2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine (CAS No. 2228293-87-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of substituted pyridines and is characterized by the presence of a chloro substituent, an isopropoxy group, and a difluoroethylamine moiety. These structural elements contribute to its distinct chemical properties and biological activities.

The chloro substituent at the 5-position of the pyridine ring enhances the compound's lipophilicity, which is crucial for its ability to cross biological membranes and reach its target sites. The isopropoxy group at the 6-position provides additional steric hindrance and stability, while the difluoroethylamine moiety imparts unique electronic and conformational properties that can influence receptor binding and pharmacological effects.

Recent studies have explored the potential of 2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders, particularly those involving serotonin and dopamine receptors. Research has shown that this compound exhibits selective binding to serotonin receptors (5-HT1A and 5-HT7) and dopamine receptors (D1 and D4), which are implicated in conditions such as depression, anxiety, and schizophrenia.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacological profile of 2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine using in vitro assays and animal models. The results demonstrated that this compound possesses potent agonist activity at 5-HT1A receptors and partial agonist activity at D1 receptors. These findings suggest that it could be a promising lead compound for the development of novel antidepressants with improved efficacy and reduced side effects.

Beyond its potential as a therapeutic agent, 2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine has also been studied for its use as a tool compound in chemical biology research. Its ability to selectively modulate specific receptor subtypes makes it valuable for elucidating the roles of these receptors in various physiological processes. For instance, researchers have used this compound to investigate the involvement of 5-HT7 receptors in circadian rhythm regulation and sleep disorders.

The synthesis of 2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-amine typically involves a multi-step process that includes the formation of the pyridine ring, introduction of the chloro and isopropoxy substituents, and final coupling with a difluoroethylamine derivative. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and pharmaceutical development.

In terms of safety and toxicity, preliminary studies have indicated that 2-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluoroethan-1-am ine exhibits low toxicity at therapeutic doses. However, as with any new chemical entity, comprehensive safety evaluations are necessary before it can be advanced to clinical trials. Ongoing preclinical studies are focused on assessing its pharmacokinetic properties, metabolic stability, and potential drug-drug interactions.

The future prospects for 2 -5-chloro -6-(propan - 0 y lox y )pyri din -3 - yl - 0 ,0 -dif lu oroet han -1 -am ine are promising. Its unique combination of structural features and pharmacological activities positions it as a valuable candidate for further development in both academic research and pharmaceutical industries. As more data becomes available from ongoing studies, it is likely that this compound will continue to attract interest from scientists and clinicians alike.

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